3-Aminocrotononitrile

Description

The exact mass of the compound this compound is 82.053098200 g/mol and the complexity rating of the compound is 104. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-aminobut-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309025 | |

| Record name | (2E)-3-Amino-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-33-7, 1118-61-2 | |

| Record name | (2E)-3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocrotonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminocrotonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Amino-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminocrotonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z658J7FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminocrotononitrile: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of 3-aminocrotononitrile, a versatile and highly reactive building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical and physical properties of this compound, its synthesis, and its pivotal role as a precursor to a diverse range of heterocyclic compounds.

Unveiling the Molecular Architecture: Structure and Isomerism

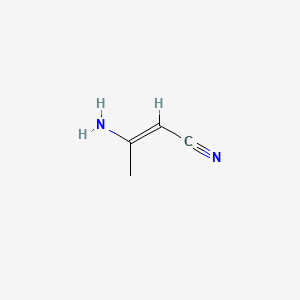

This compound, systematically named 3-amino-2-butenenitrile, is a bifunctional molecule featuring both an amino group and a nitrile group, which contribute to its unique reactivity.[1][2] Its molecular formula is C₄H₆N₂ with a molecular weight of 82.11 g/mol .[3]

The molecule exists as a mixture of (E) and (Z) geometric isomers due to the carbon-carbon double bond. The cis-form ((Z)-isomer) and trans-form ((E)-isomer) exhibit distinct physical properties. Furthermore, it can exist in tautomeric equilibrium with the iminonitrile form. This structural versatility is a key determinant of its reaction pathways.

-

(Z)-3-Aminocrotononitrile (cis): The amino and cyano groups are on the same side of the double bond.

-

(E)-3-Aminocrotononitrile (trans): The amino and cyano groups are on opposite sides of the double bond.

The interplay between these isomeric and tautomeric forms is crucial in understanding its reactivity, as different forms can predominate under varying reaction conditions, influencing the regio- and stereoselectivity of its transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

Physical Properties

This compound is typically a yellowish solid.[3] The melting points of the isomers differ significantly, with the cis-form melting at 79–83 °C and the trans-form at 52–53 °C.[3] It exhibits good solubility in ethanol and diethyl ether, but is sparingly soluble in benzene and water.[3]

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂ | [3] |

| Molecular Weight | 82.11 g/mol | [3] |

| Appearance | Yellowish flakes | [3] |

| Melting Point (cis) | 79–83 °C | [3] |

| Melting Point (trans) | 52–53 °C | [3] |

| Solubility | Soluble in ethanol, diethyl ether; sparingly soluble in benzene, water | [3] |

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A strong, sharp peak is observed in the range of 2210-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration.[4] The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3200-3500 cm⁻¹. The C=C double bond stretch is expected in the 1600-1680 cm⁻¹ region, often coupled with the N-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information about the isomeric composition. The vinyl proton (CH) typically appears as a singlet. The chemical shift of this proton will differ between the (E) and (Z) isomers. The protons of the amino group (-NH₂) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons (-CH₃) will also present as a singlet, with a chemical shift characteristic of a methyl group attached to a double bond.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule: the nitrile carbon (-C≡N), the two sp² hybridized carbons of the double bond, and the methyl carbon (-CH₃). The chemical shift of the nitrile carbon is typically in the downfield region (around 115-125 ppm).

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 82. The fragmentation pattern can be complex but is expected to involve the loss of small neutral molecules such as HCN, CH₃, and NH₂. Alpha-cleavage, a common fragmentation pathway for amines, would involve the cleavage of the C-C bond adjacent to the nitrogen atom.[5][6]

Synthesis of this compound: A Self-Condensation Approach

The most common and industrially viable method for the synthesis of this compound is the base-catalyzed dimerization of acetonitrile.[7][8] This reaction is a classic example of a Thorpe-Ziegler reaction.

Reaction Mechanism

The mechanism hinges on the deprotonation of acetonitrile by a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of a second acetonitrile molecule. The resulting intermediate then undergoes cyclization and tautomerization to yield this compound.

The choice of base is critical to favor the deprotonation at the alpha-carbon over the nucleophilic attack at the nitrile carbon, which would lead to the formation of undesired byproducts like acetamidine.[7] Sterically hindered strong bases are often employed to enhance the selectivity of the reaction.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol: Dimerization of Acetonitrile

The following protocol is a representative example for the synthesis of this compound.[7]

Materials:

-

Acetonitrile

-

Sodium amide (NaNH₂)

-

Liquid ammonia

-

Toluene

-

Water

Procedure:

-

In a flask equipped with a stirrer and a cooling system, prepare a suspension of sodium amide in liquid ammonia at -33 °C.

-

Slowly add a solution of acetonitrile in toluene to the sodium amide suspension while maintaining the temperature. The molar ratio of acetonitrile to sodium amide should be approximately 2:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature to evaporate the ammonia.

-

The resulting sodium salt of this compound is then hydrolyzed by the careful addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or ether).

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield this compound.

Self-Validation: The purity of the synthesized this compound should be verified using Gas Chromatography (GC) and confirmed by spectroscopic methods (NMR, IR, MS) as described in Section 2.2. The presence of any acetamidine byproduct can also be detected by these methods.

A Gateway to Heterocycles: Synthetic Applications

The true value of this compound lies in its role as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[2][3] Its bifunctional nature allows it to participate in various cyclization and condensation reactions.

Synthesis of Pyridines

Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. This compound is an excellent starting material for the synthesis of functionalized pyridines, often through multi-component reactions.

Mechanism: One common approach involves the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent. The enamine character of this compound allows for a Michael addition to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization to form the pyridine ring.

Caption: General workflow for pyridine synthesis.

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles with immense biological significance, forming the backbone of nucleobases. This compound can be used to construct the pyrimidine ring.

Mechanism: A common strategy involves the reaction of this compound with a one-carbon synthon, such as formamide or an orthoformate. The amino group of this compound reacts with the electrophilic carbon of the C1 synthon, and subsequent intramolecular cyclization involving the nitrile group leads to the formation of the pyrimidine ring.

Caption: General workflow for pyrimidine synthesis.

Industrial Relevance: A Building Block for Innovation

The utility of this compound extends across several key industries, primarily due to its role as a versatile intermediate.

-

Pharmaceuticals: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the production of sulfisomidine (also known as sulfsomizole), an antibacterial sulfonamide.[2][3] Its derivatives are explored for a range of therapeutic areas, including neurological disorders.[9]

-

Agrochemicals: The compound serves as a precursor for the synthesis of a variety of pesticides, including herbicides and insecticides, contributing to modern crop protection solutions.[1][10]

-

Dyes and Pigments: this compound is an important intermediate in the dyestuff industry, particularly for the synthesis of azo dyes, which are widely used in textiles and printing.[2][10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin.[11] It may also cause an allergic skin reaction. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value heterocyclic compounds. Its unique structural features and reactivity make it an indispensable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, is crucial for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- The Strategic Role of this compound (CAS 1118-61-2) in Agrochemical and Dye Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound CAS 1118-61-2: Your Key Intermediate for Pharmaceutical and Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound CAS 1118-61-2 as Pharmaceutical Intermedi

- Process for the production of this compound.

- Process for the production of this compound.

- The Versatility of this compound in Materials Science and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 3-aminopyridine. Organic Syntheses Procedure. [Link]

- This compound. NIST WebBook. [Link]

- β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles.

- This compound. NIST WebBook. [Link]

- 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

- Pyrimidine synthesis. Organic Chemistry Portal. [Link]

- This compound. NIST WebBook. [Link]

- This compound. NIST WebBook. [Link]

- Wholesale this compound CAS:1118-61-2 Manufacturers and Suppliers. XINDAO. [Link]

- The Significance of this compound (CAS 1118-61-2) as a Versatile Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309).

- Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

- CHAPTER 2 Fragmentation and Interpret

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- 13.

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- Mass Spectrometry. MSU chemistry. [Link]

- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci

- (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 1118-61-2 as Pharma-ceutical Intermediate - 1118-61-2, CAS 1118-61-2 | Made-in-China.com [mm.made-in-china.com]

- 3. This compound | 1118-61-2 [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound(1118-61-2) 1H NMR [m.chemicalbook.com]

The Versatile Synthon: An In-depth Technical Guide to 3-Aminocrotononitrile

For researchers, chemists, and professionals in drug development, a deep understanding of key chemical intermediates is paramount. 3-Aminocrotononitrile (CAS No. 1118-61-2), also known as β-aminocrotononitrile or diacetonitrile, stands out as a pivotal building block in modern organic synthesis.[1][2] Its unique bifunctional nature, possessing both a nucleophilic amino group and a cyano group on an unsaturated backbone, renders it exceptionally versatile for the construction of a wide array of heterocyclic compounds.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safe handling, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

This compound is a yellowish solid that exists as a mixture of (E) and (Z) isomers, which accounts for its reported range of melting points.[1][5] A thorough understanding of its physical and chemical characteristics is the foundation for its successful application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1118-61-2 | [6][7] |

| Molecular Formula | C₄H₆N₂ | [4][6][7] |

| Molecular Weight | 82.10 g/mol | [4][6] |

| Appearance | Yellowish flakes or off-white to yellow crystalline powder | [1][4][5] |

| Melting Point | (Z)-form: 79–83 °C; (E)-form: 52–53 °C | [1][5] |

| Solubility | Soluble in ethanol and diethyl ether; very soluble in water; sparingly soluble in benzene.[1] | [1][6] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4][6][8] |

Spectroscopic data is crucial for the identification and quality control of this compound. Key spectral information can be found in various databases.[9][10][11][12]

Synthesis of this compound: The Dimerization of Acetonitrile

The most prevalent industrial synthesis of this compound is the base-catalyzed dimerization of acetonitrile.[5][13][14] This reaction hinges on the deprotonation of acetonitrile to form a carbanion, which then attacks the nitrile group of a second acetonitrile molecule. The choice of base and reaction conditions is critical to favor this pathway over the formation of undesired byproducts like acetamidine.[14]

A robust and frequently cited method involves the use of sodium amide (NaNH₂) in liquid ammonia.[13][14][15] This approach provides a highly basic medium while maintaining a low temperature to control the reaction's exothermicity and selectivity.

Caption: Dimerization of acetonitrile to this compound.

Step-by-Step Synthesis Protocol

The following protocol is a representative procedure derived from established patent literature for the synthesis of this compound.[14][15]

-

Reactor Setup: A reactor suitable for low-temperature reactions is charged with liquid ammonia and cooled to between -32°C and -75°C.[14]

-

Base Formation/Addition: Sodium amide is either generated in situ or carefully added to the liquid ammonia.

-

Acetonitrile Addition: Acetonitrile is slowly added to the sodium amide suspension in liquid ammonia. A molar ratio of approximately 2:1 acetonitrile to sodium amide is typically maintained.[14]

-

Dimerization Reaction: The reaction mixture is stirred at low temperature, allowing for the deprotonation of acetonitrile and subsequent dimerization to form the sodium salt of this compound.

-

Hydrolysis: After the reaction is complete, the mixture is carefully hydrolyzed, often by the addition of water or an aqueous solution, to yield this compound.

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent, such as diethyl ether. The combined organic phases are then dried and the solvent is removed. Final purification is typically achieved by distillation under reduced pressure.

Reactivity and Synthetic Applications

The synthetic utility of this compound is vast, primarily serving as a precursor for a multitude of heterocyclic systems.[3][16] Its ability to act as a bisnucleophilic reagent makes it a powerful tool in multicomponent reactions.[1][3]

Key reaction types include:

-

Synthesis of Pyridines: this compound reacts with 1,3-dicarbonyl compounds and other activated methylene compounds to form substituted pyridines.[1][17]

-

Synthesis of Pyrimidines: Cyclocondensation reactions with various reagents, such as hexafluoroacetone(ethoxycarbonylimine), yield pyrimidine derivatives.[1]

-

Synthesis of Other Heterocycles: It is a key starting material for the synthesis of pyrido[2,3-d]pyrimidines, 1,8-naphthyridines, and various other fused heterocyclic systems.[17][18]

-

Coupling Reactions: It undergoes diazotization coupling reactions with aryldiazonium salts to produce 2-arylhydrazono-3-ketobutyronitriles.[1][6]

Sources

- 1. This compound | 1118-61-2 [chemicalbook.com]

- 2. This compound | 1118-61-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-氨基巴豆腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Amino-2-butenenitrile | C4H6N2 | CID 70699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound(1118-61-2) IR2 [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 14. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 15. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 16. Wholesale this compound CAS:1118-61-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Aminocrotononitrile: From Discovery to Modern Synthetic Applications

This guide provides a comprehensive technical overview of 3-aminocrotononitrile, a versatile and highly reactive intermediate in organic synthesis. From its early 20th-century discovery to its contemporary applications in the synthesis of vital heterocyclic scaffolds and its intriguing connection to prebiotic chemistry, this document offers researchers, scientists, and drug development professionals a detailed exploration of this important chemical entity. We will delve into its historical context, synthetic methodologies, physicochemical properties, and diverse reactivity, supported by experimental protocols and mechanistic insights.

Introduction: The Enduring Utility of a Simple Enaminonitrile

This compound, also known by synonyms such as 3-amino-2-butenenitrile, β-aminocrotononitrile, and diacetonitrile, is a yellowish crystalline solid with the chemical formula C₄H₆N₂.[1][2] Its structure, featuring a conjugated system of an amino group, a carbon-carbon double bond, and a nitrile group, imparts a unique reactivity profile that has been exploited by chemists for over a century. This enaminonitrile exists as a mixture of (E) and (Z) isomers.[2]

The molecule's significance lies in its role as a key building block for a wide array of more complex molecules, particularly heterocyclic compounds like pyridines and pyrimidines, which are core structures in many pharmaceuticals, agrochemicals, and dyes.[3][4][5] Its ability to act as a bisnucleophilic reagent makes it a valuable synthon in multicomponent reactions, allowing for the rapid construction of molecular complexity from simple precursors.[2] This guide will provide a thorough examination of the discovery, synthesis, and multifaceted applications of this unassuming yet powerful molecule.

A Historical Perspective: The Pioneering Work of Thorpe and Ziegler

The story of this compound is intrinsically linked to the foundational work on imino-compounds by British chemist Jocelyn Field Thorpe in the early 1900s. His investigations into the reactions of nitriles laid the groundwork for understanding the self-condensation of aliphatic nitriles, a process that would become known as the Thorpe reaction. While Thorpe's 1907 publication with Atkinson and Ingham on the reactions of o-toluonitrile does not explicitly mention this compound, it delves into the formation of related imino-compounds, which are key intermediates in the synthesis of this compound.[6][7][8]

It was, however, the later work of German chemist Karl Ziegler that significantly advanced the practical synthesis and understanding of this compound. Building upon the principles of the Thorpe reaction, Ziegler and his colleagues in 1933 detailed the reaction of acetonitrile with strong bases like lithium diethylamide to produce this compound in high yield.[3][4] This work was a crucial step in establishing a reliable method for its preparation. The intramolecular version of this reaction, applied to dinitriles to form cyclic ketones after hydrolysis, is now known as the Thorpe-Ziegler reaction, a testament to the pioneering contributions of both scientists.

The primary challenge in the synthesis of this compound is controlling the reaction pathway of acetonitrile with a strong base. The base can either deprotonate the α-carbon to form a carbanion, leading to the desired dimerization, or it can attack the nitrile group, resulting in the formation of the undesired byproduct, acetamidine.[3][4] The use of sterically hindered strong bases, a strategy explored by later researchers, was found to favor the formation of the carbanion and thus increase the yield of this compound.[3][4]

Synthesis of this compound: A Practical Guide

The most common and industrially relevant method for the synthesis of this compound is the base-catalyzed dimerization of acetonitrile. Over the years, various strong bases and reaction conditions have been optimized to maximize yield and purity.

Dimerization of Acetonitrile using Sodium Amide in Liquid Ammonia

This method, detailed in several patents, provides a high-yield and high-purity route to this compound.[3][4][5] The use of liquid ammonia as a solvent is advantageous as it is an excellent solvent for sodium amide and allows for reactions at low temperatures, which can improve selectivity.

Reaction Mechanism:

The reaction proceeds via a base-catalyzed self-condensation, analogous to the Thorpe reaction.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol:

-

Materials:

-

Sodium metal

-

Liquid ammonia

-

Iron(III) nitrate (catalyst)

-

Acetonitrile

-

Toluene (or another inert solvent)

-

Acetic acid (for workup)

-

Diethyl ether (for extraction)

-

-

Procedure:

-

In a double-jacketed stirrer flushed with dry nitrogen, prepare sodium amide in situ by dissolving sodium metal in liquid ammonia with a catalytic amount of iron(III) nitrate.

-

Cool the reaction mixture to approximately -33°C.

-

Slowly add a solution of acetonitrile in toluene to the sodium amide suspension. A molar ratio of approximately 2:1 acetonitrile to sodium amide is typically used.[4]

-

After the addition is complete, allow the ammonia to evaporate.

-

The resulting sodium salt of this compound is then hydrolyzed by the careful addition of an aqueous solution of a weak acid, such as acetic acid, at a low temperature (5-7°C).[3]

-

The organic phase is separated, and the aqueous phase is extracted with diethyl ether.

-

The combined organic phases are dried and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound with high purity (>99%).[3]

-

Yields: This process can achieve yields of over 90%.[4]

Synthesis using other Strong Bases

Other sterically hindered strong bases have also been successfully employed for the synthesis of this compound, often with the advantage of avoiding the use of liquid ammonia.

-

Lithium diethylamide: Ziegler's original work utilized lithium diethylamide, achieving a yield of 86%.[3][4]

-

Sodium bis(trimethylsilyl)amide: This base has been reported to give yields of up to 90%.[4]

The choice of base and solvent system can influence the reaction rate, yield, and purity of the final product. The underlying principle remains the same: efficient deprotonation of acetonitrile to favor the dimerization pathway over the competing nucleophilic attack on the nitrile group.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in further reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1118-61-2 | [1][9][10] |

| Molecular Formula | C₄H₆N₂ | [1] |

| Molecular Weight | 82.10 g/mol | [10] |

| Appearance | Yellowish flakes or crystalline powder | [11] |

| Melting Point | 79-81°C | [2] |

| Boiling Point | 120°C at 4 mmHg | |

| Solubility | Very soluble in water and ethanol. Sparingly soluble in benzene. | [2] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong, sharp band around 2220 cm⁻¹ is indicative of the C≡N stretching vibration. The N-H stretching vibrations of the primary amine appear as a broad band in the region of 3180-2400 cm⁻¹. The C=C stretching vibration is also observable in the spectrum.[12] The NIST WebBook provides access to the condensed phase IR spectrum of this compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information for structural confirmation. The spectrum typically shows a singlet for the methyl protons (CH₃), a singlet for the vinyl proton (=CH), and a broad singlet for the amine protons (NH₂). The exact chemical shifts can vary depending on the solvent and the isomeric ratio. A representative ¹H NMR spectrum is available on PubChem.[10]

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the two sp² hybridized carbons of the double bond, and the sp hybridized carbon of the nitrile group.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 82, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. The mass spectrum is available on the NIST WebBook.[9]

Chemical Reactivity and Synthetic Applications

The rich chemistry of this compound stems from the interplay of its functional groups. It can act as a nucleophile at both the amino group and the α-carbon, making it a versatile precursor for the synthesis of various heterocyclic systems.

Synthesis of Pyridine Derivatives

This compound is a widely used starting material for the synthesis of substituted pyridines. The reaction typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization.

General Reaction Scheme:

Caption: Synthesis of Pyridines from this compound.

This approach allows for the synthesis of a wide variety of substituted pyridines, which are important scaffolds in medicinal chemistry.[13][14][15]

Synthesis of Pyrimidine Derivatives

Similarly, this compound can be used to construct the pyrimidine ring. The reaction often involves condensation with a compound containing a urea, thiourea, or amidine functionality, which provides the N-C-N fragment of the pyrimidine ring.[16][17]

General Reaction Scheme:

Caption: Synthesis of Pyrimidines from this compound.

The versatility of this approach has led to the development of numerous pyrimidine-based compounds with diverse biological activities.[18][19][20]

The Prebiotic Connection: A Potential Role in the Origin of Life

The study of the chemical origins of life, or prebiotic chemistry, seeks to understand how the essential building blocks of life could have formed on the early Earth. Nitriles, such as hydrogen cyanide and its derivatives, are considered to be key players in these processes. While direct evidence for the prebiotic synthesis of this compound is still emerging, the formation of related aminonitriles is well-documented in prebiotic chemistry experiments.[21][22][23][24][25]

Aminonitriles are considered crucial intermediates in the prebiotic synthesis of amino acids, nucleobases, and other essential biomolecules. The structural similarity of this compound to these key prebiotic molecules suggests that it could have been present on the early Earth and played a role in the formation of more complex structures. Its ability to participate in cyclization reactions to form heterocyclic compounds, such as pyrimidines, is particularly intriguing, as pyrimidines are essential components of nucleic acids. Further research in this area may shed more light on the potential role of this compound in the origins of life.

Conclusion

This compound, a molecule with a rich history rooted in the foundational principles of organic chemistry, continues to be a valuable and versatile tool for synthetic chemists. Its straightforward synthesis from readily available starting materials, combined with its diverse reactivity, ensures its continued importance in the construction of complex molecular architectures. From its early discovery to its modern applications in the synthesis of pharmaceuticals and its potential role in the chemistry of the early Earth, the story of this compound is a compelling example of how a simple molecule can have a profound and lasting impact on the field of chemistry. This guide has aimed to provide a comprehensive and practical overview of this important compound, equipping researchers and scientists with the knowledge to effectively utilize it in their own synthetic endeavors.

References

- Atkinson, E. F. J., Ingham, H., & Thorpe, J. F. (1907). LVIII.—The formation and reactions of imino-compounds. Part III. The formation of 1 : 3-naphthylenediamine and its derivatives from o-toluonitrile. Journal of the Chemical Society, Transactions, 91, 578-593. [Link]

- Dougal, M. D. (Ed.). (1907). Journal of the Chemical Society, Abstracts - authors' names indexes. Gurney & Jackson.

- International catalogue of scientific literature, 1901-1914. (1914). Royal Society of London.

- ZUMOBERHAUS, L., QUITTMANN, W., & RUPPEN, P. (1993). U.S. Patent No. 5,187,297. Washington, DC: U.S.

- Lonza AG. (2001). Canada Patent No. CA2054821C. Canadian Intellectual Property Office.

- Lonza AG. (1995). Spain Patent No. ES2073645T3.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Gontijo, V. A., de Oliveira, H. C., & Amarante, G. W. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific reports, 8(1), 1-9. [Link]

- El-Gaby, M. S. A. (2009). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2863-2921. [Link]

- Rychnovsky, S. D., & Kates, S. A. (1997). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of organic chemistry, 62(25), 8872-8877. [Link]

- Sirsat, S. B., Jadhav, A. G., Chavhan, N. B., & Bobade, D. R. (2021). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70699, 3-Amino-2-butenenitrile.

- Kantam, M. L., Kumar, K. B. S., & Reddy, C. R. V. (2007). One-pot, three-component synthesis of highly substituted pyridines and 1, 4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 119(1), 49-54. [Link]

- Whitaker, D., & Powner, M. W. (2021).

- Whitaker, D., & Powner, M. W. (2022). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. UCL Discovery. [Link]

- Gotor-Gotor, R., Gotor, V., & Lavandera, I. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Hakobyan, R. H., Mkrtchyan, A. V., Karapetyan, H. A., & Danagulyan, G. G. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2 (3H)-ones with N, N-Binucleophilic Reagents. Russian Journal of Organic Chemistry, 56(1), 123-128. [Link]

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Lonza AG. (1992). Europe Patent No. EP0484855A2.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights.

- Zhang, S., & Kee, T. P. (2021). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ChemRxiv. [Link]

- Whitaker, D., & Powner, M. W. (2021).

- Whitaker, D., & Powner, M. W. (2022). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides.

- Soliman, F. S. G., & Kappe, T. (1977). Syntheses of Heterocycles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. Monatshefte für Chemie/Chemical Monthly, 108(2), 493-499. [Link]

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1118-61-2).

- ResearchGate. (n.d.). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1.

- The Chemical Society. (1907). Journal of the Chemical Society, Transactions, 91. [Link]

- Donau, F., Michl, T., & Gademann, K. (2020). (Z), not (E) - a century of confusion about the double bond stereoisomers of 3-amino-2-cyano acrylates. Beilstein Journal of Organic Chemistry, 16, 251-258. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 1118-61-2 [chemicalbook.com]

- 3. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 4. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 5. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 6. LVIII.—The formation and reactions of imino-compounds. Part III. The formation of 1 : 3-naphthylenediamine and its derivatives from o-toluonitrile - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Full text of "Journal of the Chemical Society, Abstracts - authors' names indexes" [archive.org]

- 8. Full text of "International catalogue of scientific literature, 1901-1914" [archive.org]

- 9. This compound [webbook.nist.gov]

- 10. 3-Amino-2-butenenitrile | C4H6N2 | CID 70699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. bu.edu.eg [bu.edu.eg]

- 17. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 18. mdpi.com [mdpi.com]

- 19. Pyrimidine synthesis [organic-chemistry.org]

- 20. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 23. chemrxiv.org [chemrxiv.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Aminocrotononitrile: An In-Depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3-Aminocrotononitrile (CAS No. 1118-61-2), a versatile building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and electronic properties of this molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Molecular Structure and Spectroscopic Correlation

This compound, with the molecular formula C₄H₆N₂, possesses a unique electronic structure arising from the conjugation of an amino group, a carbon-carbon double bond, and a nitrile group. This enamine-nitrile system dictates the characteristic spectroscopic signatures discussed herein. The interplay of these functional groups is crucial for understanding the molecule's reactivity and for its unambiguous identification.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl, vinyl, and amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.8 | Singlet | 3H | -CH₃ |

| ~4.0 | Singlet | 1H | =CH- |

| ~6.5 (broad) | Singlet | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The methyl protons appear as a singlet, indicating no adjacent protons. The vinyl proton also appears as a singlet, suggesting a lack of coupling with the amine protons, which is common due to rapid proton exchange or quadrupole broadening from the nitrogen atom. The amine protons typically present as a broad singlet, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The four carbon atoms of this compound are chemically non-equivalent and therefore exhibit four distinct signals.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH₃ |

| ~70 | =C H-CN |

| ~120 | -C≡N |

| ~160 | =C (NH₂)- |

Note: Chemical shifts are approximate and can vary depending on the solvent.

The methyl carbon appears at the highest field (lowest ppm). The two sp² hybridized carbons of the double bond are significantly deshielded, with the carbon attached to the amino group appearing at a lower field due to the electron-donating resonance effect of the nitrogen. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.[1]

Experimental Protocol: NMR Spectroscopy

A robust methodology for acquiring high-quality NMR spectra is paramount for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL. Given the polar nature of the amine and nitrile functionalities, DMSO-d₆ is often a good choice to ensure complete dissolution.

-

Cap the NMR tube and gently agitate to ensure a homogenous solution.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of the amine, alkene, and nitrile moieties.

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |

| ~3050 | Weak | =C-H stretching |

| ~2950 | Weak | C-H stretching (methyl) |

| ~2210 | Strong, Sharp | C≡N stretching |

| ~1640 | Strong | C=C stretching |

| ~1600 | Medium | N-H bending (scissoring) |

The spectrum is dominated by a strong, sharp absorption around 2210 cm⁻¹, which is highly characteristic of a nitrile group. The presence of a primary amine is confirmed by the two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches, and the N-H bending vibration around 1600 cm⁻¹.[2][3] The strong band at approximately 1640 cm⁻¹ is attributed to the C=C double bond, which is intensified due to conjugation with the amino and nitrile groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

For solid samples like this compound, ATR-FTIR is a convenient and rapid method for obtaining an IR spectrum.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 82, corresponding to its molecular weight.[4]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 82 | [C₄H₆N₂]⁺ (Molecular Ion) |

| 81 | [M - H]⁺ |

| 67 | [M - CH₃]⁺ |

| 55 | [M - HCN]⁺ |

| 41 | [CH₃-C≡N]⁺ |

The fragmentation pattern is consistent with the structure of this compound. The loss of a hydrogen atom (m/z 81) is a common fragmentation for many organic molecules. The loss of a methyl radical (m/z 67) and the loss of hydrogen cyanide (m/z 55) are also characteristic fragmentation pathways. The peak at m/z 41 likely corresponds to the acetonitrile cation radical, formed through a rearrangement and fragmentation process.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion.

-

Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, charged species and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Caption: Electron Ionization Mass Spectrometry Workflow.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a cohesive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum clearly identifies the key functional groups: the primary amine, the conjugated double bond, and the nitrile. Finally, the mass spectrum confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a valuable reference for researchers working with this important chemical intermediate.

References

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(3), 199-236.

- Hunt, I. (n.d.). Spectroscopic Analysis of Nitriles. University of Calgary.

- LibreTexts. (2023, January 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- LibreTexts. (2023, September 20). 24.10 Spectroscopy of Amines. Chemistry LibreTexts.

- National Institute of Standards and Technology. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook.

Sources

Introduction: The Duality of a Versatile Building Block

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocrotononitrile

This guide provides an in-depth analysis of the core physicochemical properties of this compound (CAS: 1118-61-2), a pivotal intermediate in synthetic chemistry.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the underlying chemical principles governing these properties, explains the causality behind experimental choices, and provides robust, self-validating protocols for their determination in a laboratory setting.

This compound, also known as diacetonitrile, is a bifunctional molecule featuring both a nucleophilic amino group and an electrophilic nitrile group. Its chemical formula is C₄H₆N₂.[1] This structure makes it an exceptionally versatile reagent for the synthesis of various heterocyclic compounds, including pyridines and pyrimidines, which are common scaffolds in pharmaceuticals, agrochemicals, and dyestuffs.[2][3]

A critical, and often overlooked, aspect of this compound is its existence as a mixture of geometric isomers: (Z)- and (E)- (or cis- and trans-). Commercial preparations are typically sold as a mixture of these isomers.[4][5] This isomeric duality is the single most important factor influencing its physical properties, leading to significant variations in melting point and potentially affecting solubility behavior. Understanding and accounting for this isomerism is paramount for reproducible and successful process development.

Part 1: Melting Point Analysis and the Impact of Isomerism

The melting point of a crystalline solid is a fundamental indicator of purity. For this compound, the reported melting point can vary significantly, a direct consequence of its geometric isomerism. The cis- and trans-isomers possess different molecular symmetries and packing efficiencies in the crystal lattice, resulting in distinct melting points.[2][3]

The presence of one isomer as an impurity in the other leads to melting point depression and a broadening of the melting range. Therefore, the melting point of a given batch is a function of its specific isomeric ratio.

Quantitative Data: Reported Melting Points

The following table summarizes the melting point data reported in scientific and commercial literature. The variation underscores the importance of characterizing the specific batch in use.

| Form / Isomer | Reported Melting Point (°C) | Source(s) |

| (Z)- / cis-isomer | 79 - 83 °C | [2][3] |

| (E)- / trans-isomer | 52 - 53 °C | [2][3] |

| Mixture (unspecified ratio) | 79 - 81 °C | [4][6][7] |

| Mixture (unspecified ratio) | 75 °C | [8] |

Experimental Protocol: Melting Point Determination

This protocol describes a self-validating method for accurately determining the melting point range of a this compound sample using a modern digital melting point apparatus.

Objective: To determine the temperature range from the onset of melting (first liquid droplet) to the complete liquefaction of the sample.

Materials & Equipment:

-

This compound sample

-

Melting point capillaries

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Spatula and watch glass

-

Mortar and pestle (optional, for sample grinding)

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the yellowish flakes in a mortar.[3][6]

-

Tap the open end of a melting point capillary into the powder to pack a small amount of sample into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. The final packed sample height should be 2-3 mm for optimal heat transfer.

-

-

Instrument Setup:

-

Set the starting temperature on the apparatus to approximately 10-15°C below the lowest expected melting point (e.g., start at 40°C).

-

Set a heating ramp rate of 2°C per minute for an accurate determination.[9] A faster ramp can be used for a preliminary scan, followed by a slower, more precise measurement.

-

-

Measurement:

-

Insert the prepared capillary into the heating block of the apparatus.

-

Begin the heating program.

-

Observe the sample closely through the magnified viewing port.

-

Record T1: The temperature at which the first drop of liquid becomes visible.

-

Record T2: The temperature at which the last solid crystal melts, resulting in a clear liquid.

-

-

Reporting:

-

Report the result as a melting range from T1 to T2. A narrow range (e.g., < 2°C) typically indicates a relatively pure substance, while a broad range suggests the presence of impurities or an isomeric mixture.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part 2: Solubility Profile and Experimental Quantification

The solubility of this compound is governed by its molecular structure, which contains both polar (amino, nitrile) and nonpolar (methyl, vinyl backbone) functionalities. This ambiphilic nature suggests a nuanced solubility profile. While literature provides qualitative descriptions, precise quantitative data across a range of common laboratory solvents is scarce, necessitating empirical determination for process design.

Known Solubility Data

The available data indicate good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar solvents.

| Solvent | Type | Quantitative Data | Qualitative Description | Source(s) |

| Water | Polar Protic | - | Very Soluble | [2][4][6][7] |

| Water | Polar Protic | - | Sparingly Soluble | [2][3] |

| 95% Ethanol | Polar Protic | 25 mg/mL | Soluble, clear, colorless to yellow | [6][10] |

| Ethanol | Polar Protic | - | Soluble | [2][4] |

| Methanol | Polar Protic | - | Soluble | [8] |

| Diethyl Ether | Polar Aprotic | - | Soluble | [2] |

| Benzene | Nonpolar | - | Sparingly Soluble | [2][11] |

Note: The conflicting reports on water solubility highlight the need for careful experimental verification and may be influenced by the isomeric ratio or temperature.[2][3]

Experimental Protocol: Quantitative Solubility Determination

This protocol outlines the isothermal equilibrium method, a gold standard for determining the solubility of a solid compound in a solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials & Equipment:

-

This compound (solute)

-

Selected solvents (e.g., water, methanol, acetone, toluene, ethyl acetate)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or agitator

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Establish Quantification Method:

-

Develop an analytical method (e.g., HPLC-UV) to accurately measure the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against concentration. Ensure the curve has a high correlation coefficient (R² > 0.99).

-

-

Sample Preparation (Slurry Method):

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Prepare replicate samples (n=3) for statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled agitator set to the desired temperature (e.g., 25°C).

-

Agitate the slurries for a sufficient time to reach thermodynamic equilibrium. A minimum of 24-48 hours is recommended. The system is at equilibrium when the concentration in the liquid phase no longer changes over time.

-

-

Sampling and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to separate the dissolved solute from the solid excess.

-

-

Analysis:

-

Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Use the instrument response and the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of this compound in the solvent at that temperature.

-

Express the result in appropriate units, such as mg/mL or mol/L.

-

Workflow for Quantitative Solubility Determination

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 1118-61-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 1118-61-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. 3-氨基巴豆腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Tautomeric Landscapes of 3-Aminocrotononitrile: An In-depth Technical Guide

Abstract

3-Aminocrotononitrile, a pivotal intermediate in the synthesis of pharmaceuticals and other specialty chemicals, presents a fascinating case of structural dynamism through tautomerism. This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by this compound, focusing on the enamine-imine equilibrium and the interplay of cis-trans isomerism. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of these tautomeric systems. By synthesizing established spectroscopic and computational techniques, this guide aims to equip the reader with the necessary tools to understand, quantify, and potentially manipulate the tautomeric equilibrium of this compound and related compounds in their research and development endeavors.

Introduction: The Significance of Tautomerism in Drug Discovery and Development

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, plays a critical, albeit often underestimated, role in the behavior of drug molecules.[1][2][3] The ability of a molecule to exist in multiple tautomeric forms can profoundly influence its physicochemical properties, including solubility, lipophilicity, and pKa. Consequently, these variations can impact a drug's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For drug development professionals, a thorough understanding and characterization of a molecule's tautomeric behavior is not merely an academic exercise but a crucial step in lead optimization and candidate selection.

This compound (3-ACN) serves as a valuable model system and a versatile building block in organic synthesis. Its structure, featuring a conjugated system with amino and nitrile functionalities, predisposes it to a rich tautomeric landscape. This guide will dissect the structural nuances of 3-ACN, providing a comprehensive framework for its study.

The Tautomeric and Isomeric Forms of this compound

The structural complexity of this compound arises from two primary phenomena: enamine-imine tautomerism and cis-trans (E/Z) isomerism.

Enamine-Imine Tautomerism

The principal tautomeric equilibrium in this compound is the interconversion between the more stable enamine form (3-amino-2-butenenitrile) and the less stable imine form (3-imino-butanenitrile).[2][4] This is analogous to the well-known keto-enol tautomerism.[5]

The enamine tautomer is characterized by a C=C double bond and an amino group, while the imine tautomer possesses a C=N double bond and a methylene group. The equilibrium between these two forms is dynamic and can be influenced by a variety of factors.

Caption: Enamine-Imine Tautomeric Equilibrium in this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Cis-Trans Isomerism

In addition to tautomerism, the enamine form of this compound can exist as two geometric isomers: cis (Z) and trans (E). This isomerism arises from the restricted rotation around the C=C double bond. The cis isomer has the amino and cyano groups on the same side of the double bond, while in the trans isomer, they are on opposite sides. It has been reported that the commercially available form of this compound is often a mixture of these cis and trans isomers.[6]

Caption: Cis-Trans Isomerism of the Enamine Tautomer.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Factors Influencing the Tautomeric Equilibrium

The position of the enamine-imine equilibrium is not fixed and can be significantly influenced by several factors. A comprehensive understanding of these factors is essential for controlling the tautomeric composition of this compound in various applications.

Solvent Effects

Solvent polarity is a key determinant of tautomeric equilibrium.[7][8] Generally, polar solvents tend to favor the more polar tautomer. In the case of this compound, the imine tautomer is expected to be more polar than the enamine tautomer due to the C=N bond. Therefore, increasing the solvent polarity may shift the equilibrium towards the imine form. Conversely, nonpolar solvents are likely to favor the less polar enamine tautomer. Hydrogen bonding capabilities of the solvent can also play a crucial role in stabilizing one tautomer over the other.

Temperature

Temperature can influence the tautomeric equilibrium by altering the Gibbs free energy of the system. The direction of the shift with temperature depends on the enthalpy change (ΔH°) of the tautomerization reaction. If the reaction is endothermic, an increase in temperature will favor the formation of the higher-energy tautomer, and vice versa for an exothermic reaction.

pH

The pH of the medium can have a pronounced effect on the enamine-imine equilibrium, as the interconversion involves proton transfer. Acidic or basic conditions can catalyze the tautomerization process. For instance, under acidic conditions, protonation of the nitrogen atom can facilitate the conversion between the two forms.

Experimental Characterization of Tautomerism

A multi-pronged approach employing various spectroscopic and computational techniques is necessary for the robust characterization of the tautomeric and isomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8][9] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer and isomer, allowing for their identification and quantification.

Key Observables in NMR:

-

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The vinylic proton in the enamine tautomer will have a characteristic chemical shift, as will the protons of the methylene group in the imine tautomer. Similarly, the sp² carbons of the C=C bond in the enamine and the sp² carbon of the C=N bond in the imine will have distinct ¹³C chemical shifts.

-

Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable structural information to differentiate between isomers.

-

Signal Integration: The relative concentrations of the different tautomers and isomers in a sample can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR for Tautomer Quantification

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

Add a known amount of an internal standard with a singlet signal in a clear region of the spectrum (e.g., 1,3,5-trinitrobenzene) for accurate quantification.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

-

Use a 90° pulse angle.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Carefully integrate the signals corresponding to each tautomer and isomer. For example, integrate the vinylic proton of the enamine tautomers (cis and trans) and a characteristic signal of the imine tautomer.

-

Calculate the mole fraction of each species using the following formula: Mole Fraction of Tautomer A = (Integral of A / Number of Protons for A) / Σ [(Integral of each species / Number of Protons for each species)]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a valuable complementary technique for studying tautomeric equilibria.[10] The different electronic structures of the enamine and imine tautomers will result in distinct absorption spectra. The enamine tautomer, with its more extended π-conjugated system, is expected to absorb at a longer wavelength (bathochromic shift) compared to the imine tautomer.

Experimental Protocol: UV-Vis for Tautomeric Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a solvent of interest.

-

Prepare a series of dilutions from the stock solution.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) corresponding to the different tautomers.

-

By recording spectra in a range of solvents with varying polarities, the shift in λ_max can provide qualitative information about the effect of the solvent on the tautomeric equilibrium.

-

For quantitative analysis, if the molar absorptivities of the individual tautomers are known or can be estimated, the Beer-Lambert law can be used to determine the concentration of each tautomer in the mixture.

-

| Spectroscopic Technique | Information Provided | Advantages | Limitations |

| ¹H NMR | Structural elucidation, quantification of tautomers/isomers | High resolution, quantitative | Can be complex to interpret for mixtures |

| ¹³C NMR | Structural confirmation, chemical shift information | Wider chemical shift range, less signal overlap | Lower sensitivity, longer acquisition times |

| UV-Vis | Information on electronic transitions, qualitative equilibrium shifts | Simple, rapid, sensitive | Overlapping bands can complicate analysis, requires knowledge of molar absorptivities for quantification |

Computational Chemistry

In silico methods, particularly density functional theory (DFT), are powerful tools for complementing experimental studies of tautomerism.[5] Computational chemistry can be used to:

-

Predict the relative stabilities of the different tautomers and isomers in the gas phase and in various solvents (using continuum solvent models like PCM).

-

Calculate thermodynamic parameters such as the Gibbs free energy difference (ΔG) between tautomers, which can be used to predict the equilibrium constant (K_eq).

-

Simulate NMR and UV-Vis spectra to aid in the assignment of experimental signals to specific tautomeric forms.

Caption: Integrated workflow for the study of tautomerism.

Conclusion and Future Directions